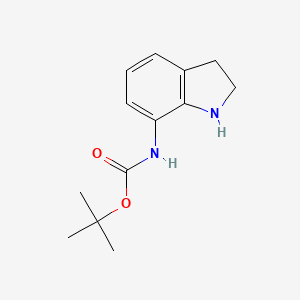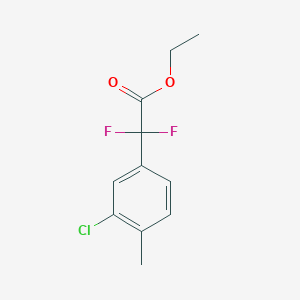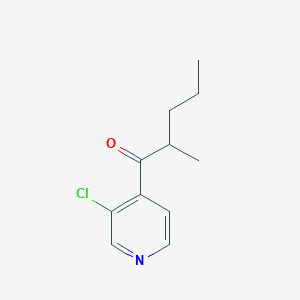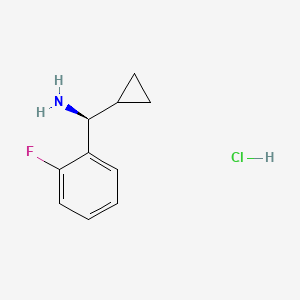![molecular formula C16H20O3 B1465166 cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-06-6](/img/structure/B1465166.png)
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Descripción general
Descripción
This compound, also known as cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, is a chemical with the CAS Number: 735275-06-6 . It has a molecular weight of 260.33 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring attached to a carboxylic acid group and a 3-methylphenyl group through an oxoethyl group . The IUPAC name for this compound is (1S,3R)-3-(2-oxo-2-(m-tolyl)ethyl)cyclohexane-1-carboxylic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.33 . It should be stored at a temperature of 28 C . .Aplicaciones Científicas De Investigación
Application 1: Production of Commercial Plastics
- Summary of Application : MA is a dicarboxylic acid of recognized industrial value. It provides direct access to adipic acid and terephthalic acid, prominent monomers of commercial plastics .
- Methods of Application : The soil bacterium Corynebacterium glutamicum was engineered into a stable genome-based cell factory for high-level production of bio-based MA from aromatics and lignin hydrolysates .
- Results or Outcomes : The created strain C. glutamicum MA-2 accumulated 85 g L −1 MA from catechol in 60 h and achieved a maximum volumetric productivity of 2.4 g L −1 h −1 .
Application 2: Production of trans-3-hexenedioic acid
- Summary of Application : MA can be electrochemically upgraded to trans-3-hexenedioic acid (t 3HDA), a novel monounsaturated monomer that can substitute adipic acid in Nylon 6,6 to introduce desired properties and yield polyamides with performance advantages .
- Methods of Application : The electrochemical hydrogenation of MA to t 3HDA was enhanced by using a broth with neutral pH and high MA titer obtained from bacteria .
- Results or Outcomes : High productivities were achieved under industrially-relevant current densities (200–400 mA cm −2) .
Application 3: Drug Discovery
- Summary of Application : The pyrrolidine ring, which is structurally similar to the cyclohexane ring in “cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives .
- Results or Outcomes : SAR studies revealed that the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .
Application 4: Synthesis of Chiral Drug Intermediates
- Summary of Application : Biocatalysis is increasingly used as a synthetic route to produce complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .
- Methods of Application : The (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, an important chiral intermediate for the preparation of the HIV protease inhibitor atazanavir, was synthesized by using Hansenula, Rhodococcus, and Brevibacterium strains with e.e. of 99.4% .
- Results or Outcomes : The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals and agrochemicals .
Application 5: Pyrrolidine in Drug Discovery
- Summary of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- Methods of Application : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives .
- Results or Outcomes : SAR studies revealed that the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .
Application 6: Synthesizing Chiral Drug Intermediates by Biocatalysis
- Summary of Application : Biocatalysis is increasingly used as a synthetic route to produce complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .
- Methods of Application : The (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, an important chiral intermediate for the preparation of the HIV protease inhibitor atazanavir, was synthesized by using Hansenula, Rhodococcus, and Brevibacterium strains with e.e. of 99.4% .
- Results or Outcomes : The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSKEGQMKSWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



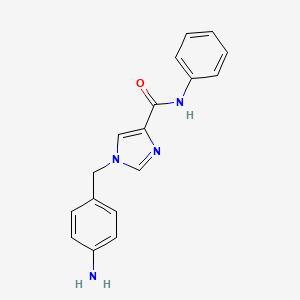
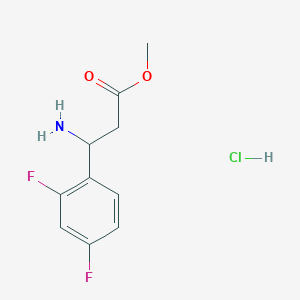
![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)
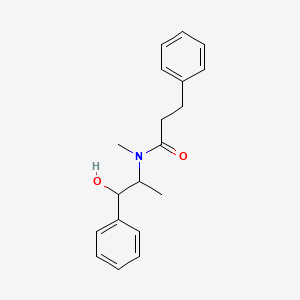
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)
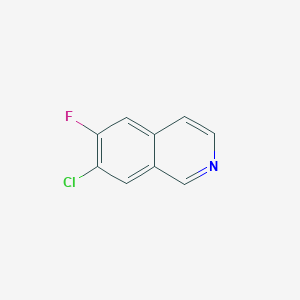
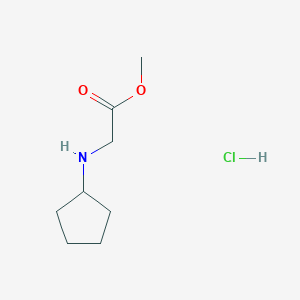
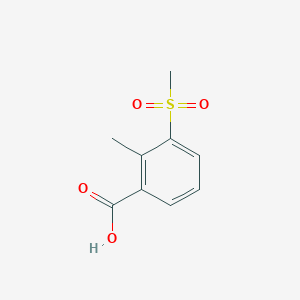
![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)
